molecular formula C4H4N4 B020058 5-Amino-1H-imidazole-4-carbonitrile CAS No. 5098-11-3

5-Amino-1H-imidazole-4-carbonitrile

Cat. No.: B020058
CAS No.: 5098-11-3
M. Wt: 108.1 g/mol
InChI Key: XEPBRDBFOSKYCF-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C4H4N4 It is a derivative of imidazole, characterized by the presence of an amino group at the 5-position and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-1,2-diaminobenzene with formamide, which undergoes cyclization to form the desired imidazole derivative . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 5-amino-1H-imidazole-4-methylamine .

Scientific Research Applications

5-Amino-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

  • 4-Amino-1H-imidazole-5-carbonitrile
  • 5-Amino-4-imidazolecarboxamide
  • 5-Amino-1H-imidazole-4-carboxamide

Comparison: 5-Amino-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-amino-1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBRDBFOSKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198980
Record name 5-Amino-1H-imidazole-4-carbonitrile
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Molecular Weight

108.10 g/mol
Source PubChem
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CAS No.

5098-11-3
Record name 4-Amino-5-cyanoimidazole
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Record name 5-Amino-1H-imidazole-4-carbonitrile
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Record name 5-Amino-1H-imidazole-4-carbonitrile
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Record name 5-amino-1H-imidazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-amino-1H-imidazole-5-carbonitrile formed and what is its significance in prebiotic chemistry?

A1: 4-amino-1H-imidazole-5-carbonitrile (AICN) can be formed through the UV irradiation of 2,3-diamino-2-butenedinitrile (DAMN) monomers trapped in argon matrices. [] This process involves a photoinduced hydrogen atom transfer, leading to the formation of AICN. [] AICN is considered a key intermediate in the prebiotic synthesis of purines, crucial building blocks of RNA and DNA. [] Understanding its formation pathways sheds light on the potential chemical origins of life on Earth.

Q2: Are there alternative synthetic routes to 4-amino-1H-imidazole-5-carbonitrile besides UV irradiation?

A2: Yes, computational chemistry studies have identified four distinct thermal routes for synthesizing 4-amino-1H-imidazole-5-carbonitrile from HCN. [] These routes utilize different reaction intermediates and conditions, highlighting the potential diversity of prebiotic synthesis pathways. This information can guide further experimental investigations into the formation of AICN and related compounds under early Earth conditions.

Q3: What spectroscopic techniques are used to identify and characterize 4-amino-1H-imidazole-5-carbonitrile?

A3: Infrared (IR) spectroscopy plays a crucial role in identifying 4-amino-1H-imidazole-5-carbonitrile. By comparing the experimental IR spectrum of the photogenerated product from DAMN irradiation with theoretically predicted spectra, researchers confirmed the formation of AICN. [] Additionally, matching the IR spectra of the photogenerated AICN with a sample of AICN directly trapped from the gas phase further validated its identification. [] This highlights the power of IR spectroscopy in characterizing reaction products and confirming molecular structures.

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